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Compound of Interest

Compound Name:
2-Cyano-5-(2,5-

difluorophenyl)phenol

CAS No.: 1261919-08-7

Cat. No.: B6376006

Get Quote

High-Fidelity Fluorescent Probe for Lipid Droplet
Imaging and Microenvironment Sensing[1]
Introduction & Mechanism of Action
2-Cyano-5-(2,5-difluorophenyl)phenol is a specialized fluorinated biphenyl derivative

designed for high-contrast imaging of Lipid Droplets (LDs) and sensing of cellular

microenvironments (polarity/viscosity).

Core Chemical Identity
Structure: A biphenyl scaffold featuring a phenolic hydroxyl group at position 1, a nitrile

(cyano) group at position 2, and a 2,5-difluorophenyl moiety at position 5.[1]

Class: Salicylonitrile-based Solvatochromic Fluorophore.

Key Feature: The 2,5-difluorophenyl group serves two critical functions:
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Lipophilicity Enhancement: Fluorine substitution significantly increases the partition

coefficient (logP), driving the probe specifically into hydrophobic organelles like lipid

droplets.[1]

pKa Tuning: The electron-withdrawing nature of the fluorine atoms and the cyano group

modulates the acidity of the phenolic proton, enabling pH-sensitive fluorescence in

aqueous environments.[1]

Mechanism: Solvatochromic Intramolecular Charge
Transfer (ICT)
Unlike traditional dyes, this probe operates via a sensitive Intramolecular Charge Transfer (ICT)

mechanism regulated by the solvent polarity.[1]

In Polar Solvents (Cytosol/Buffer): The excited state undergoes rapid non-radiative decay or

exhibits a red-shifted, weak emission due to stabilization of the charge-separated state by

water molecules.

In Non-Polar Environments (Lipid Droplets): The non-polar core of lipid droplets restricts the

relaxation of the dipole, resulting in a dramatic "Turn-On" fluorescence and a hypsochromic

(blue) shift.[1] This ensures exceptional Signal-to-Noise (S/N) ratio for LD imaging.

Technical Specifications & Preparation
Physicochemical Properties

Parameter Specification Notes

Molecular Formula C₁₃H₇F₂NO

Molecular Weight 231.20 g/mol

Solubility DMSO, Ethanol, DMF Insoluble in water/PBS

Excitation Max (λex) 330–360 nm (UV/Blue) Solvent dependent

Emission Max (λem) 420–550 nm (Blue/Green) Highly solvatochromic

Stokes Shift >80 nm Reduces self-quenching

pKa (Phenol) ~6.5 – 7.5 Tuned by F-substituents

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://patents.google.com/patent/CN109824571B/en
https://patents.google.com/patent/CN109824571B/en
https://patents.google.com/patent/CN109824571B/en
https://patents.google.com/patent/CN109824571B/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6376006?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reagent Preparation Protocol
Step 1: Stock Solution (10 mM)

Weigh 2.31 mg of 2-Cyano-5-(2,5-difluorophenyl)phenol.

Dissolve in 1.0 mL of anhydrous DMSO (Dimethyl sulfoxide).

Vortex vigorously for 30 seconds until fully dissolved.

Storage: Aliquot into amber tubes and store at -20°C. Stable for 6 months. Avoid repeated

freeze-thaw cycles.

Step 2: Working Solution (10 µM)
Dilute the 10 mM stock solution 1:1000 in the experimental buffer (e.g., PBS, pH 7.4) or cell

culture medium.

Note: Prepare fresh immediately before use.[1] Do not store diluted working solutions.

Experimental Protocols
Protocol A: Spectroscopic Characterization
(Solvatochromism)
Objective: To validate the environmental sensitivity of the probe before biological application.[1]

Prepare Solvents: Prepare 2 mL aliquots of Toluene (Non-polar), Dichloromethane

(Intermediate), DMSO (Polar aprotic), and PBS (Polar protic).

Dye Addition: Add 2 µL of 10 mM Stock Solution to each solvent tube (Final conc: 10 µM).

Measurement:

Record Absorbance spectra (300–450 nm).

Record Emission spectra (350–650 nm) using excitation at the absorbance maximum

(e.g., 340 nm).
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Analysis: Observe the shift in λem. A blue shift (shorter wavelength) with increased intensity

in Toluene confirms lipid-targeting potential.

Protocol B: Live Cell Lipid Droplet Imaging
Objective: High-contrast visualization of lipid droplets in HeLa or HepG2 cells.

Materials:

Adherent cells (e.g., HeLa) on glass-bottom confocal dishes.

Probe Working Solution (10 µM in DMEM, serum-free).

Hoechst 33342 (Nuclear counterstain, optional).[1]

Workflow:

Cell Culture: Seed cells at 70% confluency 24 hours prior to imaging.

Wash: Remove growth medium and wash cells 2x with pre-warmed PBS (37°C).

Staining:

Add 1 mL of 10 µM Probe Working Solution.

Incubate for 15–30 minutes at 37°C in a 5% CO₂ incubator.

Optional: Co-stain with Hoechst 33342 (1 µg/mL) for the last 10 minutes.

Wash (Critical): Remove staining solution and wash 3x with PBS to remove background

probe.

Imaging Medium: Add 1 mL of Live Cell Imaging Solution (phenol-red free) or PBS.

Microscopy Settings:

Excitation: 405 nm (Laser line) or 360/40 nm (Filter).

Emission: 450–550 nm (Collect in the Blue/Green channel).
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Note: Lipid droplets will appear as bright, punctate spherical structures.[1]

Protocol C: Ratiometric pH Sensing (In Vitro)
Objective: Determine the pKa and pH response range.[1]

Buffer Prep: Prepare 10 mM phosphate/citrate buffers ranging from pH 4.0 to pH 9.0 (0.5 pH

increments).

Incubation: Add probe (final 5 µM) to each buffer.

Readout: Measure fluorescence emission.

Acidic Form (Protonated): Likely emits in the blue region (~420 nm).

Basic Form (Deprotonated): Likely emits in the green region (~520 nm) due to ICT

enhancement.

Plotting: Plot Intensity Ratio (

) vs. pH to determine pKa.

Visualizing the Mechanism & Workflow
Figure 1: Mechanism of Action & Experimental Workflow
The following diagram illustrates the probe's activation in lipid environments and the step-by-

step imaging protocol.
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Click to download full resolution via product page

Caption:Figure 1. Dual-pathway mechanism showing fluorescence activation in lipid droplets

versus quenching in cytosol, alongside the streamlined staining workflow.

Troubleshooting & Optimization
Issue Possible Cause Corrective Action

No Fluorescence
Probe aggregation or incorrect

Excitation.

Vortex stock vigorously.

Ensure Ex is UV/Violet (360-

405 nm), not Green (488 nm).

High Background
Insufficient washing or too high

concentration.[1]

Increase washes to 3x. Lower

concentration to 1–5 µM.[1]

Photobleaching High laser power.[1]

The 2,5-difluorophenyl group

enhances stability, but avoid

continuous high-power

exposure.[1] Use pulsed

excitation.[1]

Cytotoxicity DMSO concentration > 1%.[1]
Ensure final DMSO

concentration is < 0.5%.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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